molecular formula C21H17FN6O2 B2801813 3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921552-56-9

3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2801813
M. Wt: 404.405
InChI Key: ODAUPPHGHPBDBV-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” belongs to a class of compounds known as triazolopurines. These compounds are characterized by a purine core (a type of heterocyclic aromatic organic compound) that has a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) attached to it .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core, a triazole ring, and various substituents including a 4-fluorophenyl group, a methyl group, and a phenethyl group . Detailed structural analysis would require more specific information or experimental data.


Chemical Reactions Analysis

Triazolopurines can participate in a variety of chemical reactions, but the exact reactions would depend on the specific substituents present on the molecule. For example, the fluorophenyl group might undergo reactions typical of aromatic halides .

Scientific Research Applications

Application in Cancer Treatment

Field

This compound has been used in the field of Cancer Research .

Application Summary

The compound has been identified as a potential inhibitor of CDK2 , a protein kinase that is a target for cancer treatment .

Method of Application

The compound was synthesized and then tested for its ability to inhibit the growth of three different cell lines .

Results

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Application in Antimicrobial Research

Field

This compound has been used in the field of Antimicrobial Research .

Application Summary

The compound has been synthesized and tested for its antimicrobial activity .

Method of Application

The compound was synthesized and then tested for its antimicrobial activity .

Results

The results of this research are not specified in the source .

Application in the Development of Energetic Materials

Field

This compound has been used in the field of Material Science .

Application Summary

The compound has been identified as a potential component in the development of energetic materials .

Method of Application

The compound was synthesized and then tested for its thermal stability and detonation properties .

Results

Application in Adenosine Receptor Research

Field

This compound has been used in the field of Adenosine Receptor Research .

Application Summary

The compound has been used to develop functionalized ligands to target adenosine receptors .

Method of Application

The compound was synthesized and then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .

Results

Different affinity and selectivity profiles were observed towards hA, hA and hA adenosine receptors .

Application in c-Met Kinase Inhibition

Field

This compound has been used in the field of c-Met Kinase Inhibition .

Application Summary

The compound has been identified as a potential inhibitor of c-Met kinase .

Method of Application

The compound was synthesized and then tested for its ability to inhibit c-Met kinase .

Results

The compound exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC 50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively, and it also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC 50 = 48 nM) .

Application in the Development of Functionalized Ligands

Field

This compound has been used in the field of Functionalized Ligand Development .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential applications .

properties

IUPAC Name

8-(4-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2/c1-26-19-16(18(29)23-21(26)30)27(12-11-13-5-3-2-4-6-13)20-25-24-17(28(19)20)14-7-9-15(22)10-8-14/h2-10H,11-12H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAUPPHGHPBDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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